NAPIE

Beschreibung

Eigenschaften

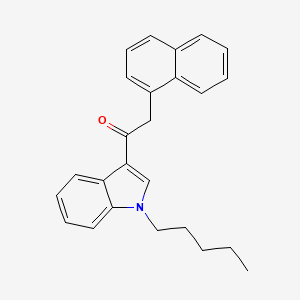

Molekularformel |

C25H25NO |

|---|---|

Molekulargewicht |

355.5 g/mol |

IUPAC-Name |

2-naphthalen-1-yl-1-(1-pentylindol-3-yl)ethanone |

InChI |

InChI=1S/C25H25NO/c1-2-3-8-16-26-18-23(22-14-6-7-15-24(22)26)25(27)17-20-12-9-11-19-10-4-5-13-21(19)20/h4-7,9-15,18H,2-3,8,16-17H2,1H3 |

InChI-Schlüssel |

RGVUGPTXNKZHAK-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC4=CC=CC=C43 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Synthesis of Naphyrone

Disclaimer: The term "NAPIE compound" did not yield specific results in the conducted search. This guide will focus on the well-documented compound Naphyrone (1-(naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one) , as it aligns with the structural and functional characteristics often associated with novel psychoactive substances and serves as a comprehensive example for the requested technical documentation.

This technical whitepaper provides a detailed overview of Naphyrone, a potent psychoactive substance classified as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] It covers its discovery, a detailed synthesis pathway, mechanism of action, and quantitative biological activity. Experimental protocols for its synthesis and key biological assays are provided, along with visualizations of the signaling pathways it modulates.

Discovery and Background

Naphyrone, also known by the research code O-2482, is a synthetic cathinone derivative that emerged in the early 21st century as a designer drug.[1] Structurally, it is an analog of pyrovalerone, a stimulant drug.[1] Its primary pharmacological action is the inhibition of the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), three key neurotransmitters in the central nervous system.[1] This triple reuptake inhibition results in an accumulation of these neurotransmitters in the synaptic cleft, leading to enhanced and prolonged signaling.[1]

Synthesis of Naphyrone

The synthesis of Naphyrone can be accomplished through a multi-step chemical process. The general synthetic route involves a Friedel-Crafts acylation, followed by α-bromination, and finally a nucleophilic substitution with pyrrolidine.[1]

Experimental Protocol: Synthesis of Naphyrone

Step 1: Friedel-Crafts Acylation of Naphthalene

-

To a solution of naphthalene (1 equivalent) in a suitable solvent such as dichloromethane or nitrobenzene, add a Lewis acid catalyst like aluminum chloride (AlCl₃, 1.1 equivalents) at 0 °C.

-

Slowly add valeryl chloride (1.1 equivalents) to the stirred mixture while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash it with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield 1-(naphthalen-2-yl)pentan-1-one.

Step 2: α-Bromination

-

Dissolve the product from Step 1 in a suitable solvent like diethyl ether or chloroform.

-

Add a brominating agent, such as bromine (Br₂) or N-bromosuccinimide (NBS), portion-wise at room temperature while stirring.

-

Continue stirring until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with a sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain 2-bromo-1-(naphthalen-2-yl)pentan-1-one.

Step 3: Nucleophilic Substitution with Pyrrolidine

-

Dissolve the α-brominated product from Step 2 in a suitable solvent such as acetonitrile or tetrahydrofuran.

-

Add pyrrolidine (2.2 equivalents) to the solution. The excess pyrrolidine acts as both the nucleophile and the base to neutralize the HBr formed.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent and wash with water to remove the pyrrolidinium bromide salt.

-

Dry the organic layer, concentrate it, and purify the crude product by column chromatography or recrystallization to obtain Naphyrone.

Mechanism of Action and Signaling Pathways

Naphyrone functions as a potent triple reuptake inhibitor, targeting the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). By blocking these transporters, Naphyrone increases the extracellular concentrations of these neurotransmitters, leading to enhanced stimulation of their respective postsynaptic receptors.

Below are diagrams illustrating the signaling pathways affected by Naphyrone.

Quantitative Data

The biological activity of Naphyrone has been quantified through in vitro studies assessing its ability to inhibit the monoamine transporters.

| Transporter | IC₅₀ (nM) |

| Dopamine Transporter (DAT) | 15.6 |

| Norepinephrine Transporter (NET) | 28.3 |

| Serotonin Transporter (SERT) | 45.7 |

Data are representative and may vary between different studies.

Experimental Protocols for Biological Assays

In Vitro Monoamine Reuptake Inhibition Assay

Objective: To determine the concentration of Naphyrone that inhibits 50% (IC₅₀) of the reuptake of dopamine, norepinephrine, and serotonin by their respective transporters.

Cell Lines:

-

Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).

-

HEK293 cells stably expressing the human norepinephrine transporter (hNET).

-

HEK293 cells stably expressing the human serotonin transporter (hSERT).

Protocol:

-

Cell Culture: Culture the HEK293 cell lines in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.

-

Assay Preparation: On the day of the assay, harvest the cells and wash them with a Krebs-Ringer-HEPES (KRH) buffer. Resuspend the cells in the KRH buffer to a final concentration of approximately 1-2 x 10⁶ cells/mL.

-

Compound Preparation: Prepare serial dilutions of Naphyrone in KRH buffer.

-

Assay Procedure:

-

Add the cell suspension to a 96-well plate.

-

Add the various concentrations of Naphyrone to the wells.

-

Pre-incubate the plate for 10-20 minutes at room temperature.

-

Initiate the reuptake by adding a mixture of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and a non-radiolabeled neurotransmitter to each well.

-

Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for neurotransmitter uptake.

-

Terminate the uptake by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the cells (containing the internalized radiolabeled neurotransmitter) from the assay buffer.

-

Wash the filters several times with ice-cold KRH buffer to remove any unbound radiolabel.

-

-

Data Analysis:

-

Dry the filter mats and place them in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity in each vial using a scintillation counter.

-

Non-specific uptake is determined in the presence of a high concentration of a known potent reuptake inhibitor (e.g., cocaine for DAT, desipramine for NET, and fluoxetine for SERT).

-

Calculate the percent inhibition of specific uptake for each concentration of Naphyrone.

-

Determine the IC₅₀ values by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Conclusion

Naphyrone is a potent triple reuptake inhibitor with significant effects on the dopaminergic, serotonergic, and noradrenergic systems.[1] Its synthesis is achievable through a well-defined, multi-step organic chemistry route. The in vitro data clearly demonstrate its high affinity for the monoamine transporters. The provided experimental protocols offer a foundation for the synthesis and biological evaluation of this and similar compounds. The signaling pathway diagrams illustrate the mechanism by which naphyrone exerts its powerful stimulant effects.

References

Unraveling the Molecular Maze: A Technical Guide to the Mechanism of Action of the Synthetic Cannabinoid NAPIE

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound NAPIE (2-(1-naphthalenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone) is a synthetic cannabinoid intended for research and forensic applications only. Limited direct experimental data for this compound is publicly available. This guide infers its mechanism of action based on its structural similarity to the well-characterized synthetic cannabinoid JWH-018 and the broader class of naphthoylindole synthetic cannabinoids. All quantitative data presented is for JWH-018 and should be considered as a proxy for this compound's potential activity.

Introduction to this compound: A Novel Synthetic Cannabinoid

This compound, with the chemical name 2-(1-naphthalenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone (CAS Number: 2748289-69-0), is classified as a synthetic cannabinoid. Its chemical structure, featuring a naphthoylindole core, places it in a class of compounds known for their potent interaction with the endocannabinoid system. Synthetic cannabinoids were initially developed as research tools to explore the pharmacology of cannabinoid receptors but have since emerged as substances of abuse. Understanding the precise mechanism of action of novel compounds like this compound is crucial for both therapeutic development and for addressing their potential public health implications.

Core Mechanism of Action: Agonism at Cannabinoid Receptors

The primary mechanism of action for this compound, like other naphthoylindole synthetic cannabinoids, is its function as an agonist at the two main cannabinoid receptors: CB1 and CB2.

-

CB1 Receptors: Predominantly located in the central nervous system (CNS), CB1 receptors are responsible for the psychoactive effects of cannabinoids. They are also found in peripheral tissues, including the liver, adipose tissue, and skeletal muscle.

-

CB2 Receptors: Primarily expressed in the immune system and hematopoietic cells, CB2 receptors are involved in modulating immune responses and inflammation.

By binding to and activating these receptors, this compound mimics the effects of endogenous cannabinoids (endocannabinoids) like anandamide and 2-arachidonoylglycerol (2-AG), as well as the phytocannabinoid Δ⁹-tetrahydrocannabinol (THC) from cannabis. However, many synthetic cannabinoids, including those structurally related to this compound, often exhibit higher binding affinities and greater efficacy (acting as full agonists) compared to the partial agonism of THC. This can lead to more intense and unpredictable physiological and psychological effects.

Signaling Pathways Modulated by this compound

Activation of CB1 and CB2 receptors by an agonist like this compound initiates a cascade of intracellular signaling events through the coupling of G proteins, primarily of the Gi/o type. This leads to several downstream effects:

-

Inhibition of Adenylyl Cyclase: The most prominent downstream effect is the inhibition of the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes.

-

Modulation of Ion Channels:

-

Inhibition of Voltage-Gated Calcium (Ca²⁺) Channels: Agonist binding to CB1 receptors leads to the inhibition of N-type and P/Q-type voltage-gated calcium channels. This reduction in calcium influx into neurons is a key mechanism for the inhibition of neurotransmitter release (e.g., glutamate and GABA).

-

Activation of Inwardly Rectifying Potassium (K⁺) Channels (GIRKs): Activation of G proteins also leads to the opening of G protein-coupled inwardly rectifying potassium channels. The resulting efflux of potassium hyperpolarizes the neuron, making it less likely to fire an action potential.

-

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Cannabinoid receptor activation can also stimulate the MAPK cascade, including extracellular signal-regulated kinase (ERK), which is involved in regulating gene expression and cell proliferation and differentiation.

Below is a diagram illustrating the primary signaling pathway initiated by this compound at the CB1 receptor.

Quantitative Data (Proxy Data from JWH-018)

| Compound | Receptor | Binding Affinity (Ki) [nM] | Reference |

| JWH-018 | Human CB1 | 9.00 ± 5.00 | [1] |

| JWH-018 | Human CB2 | 2.94 ± 2.65 | [1] |

Lower Ki values indicate higher binding affinity.

Detailed Experimental Protocols

The following are generalized protocols for key assays used to characterize the mechanism of action of synthetic cannabinoids like this compound.

Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)

This assay is used to determine the binding affinity (Ki) of a test compound for the CB1 and CB2 receptors.

Objective: To measure the ability of this compound to displace a known radiolabeled cannabinoid ligand from the CB1 and CB2 receptors.

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors.

-

Radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940).

-

Test compound (this compound) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Incubate the receptor-containing membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound (this compound).

-

Allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Analyze the data to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay (Functional Assay)

This functional assay measures the activation of G proteins following receptor agonism.

Objective: To determine if this compound acts as an agonist at CB1/CB2 receptors by measuring its ability to stimulate the binding of [³⁵S]GTPγS to G proteins.

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors.

-

[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

-

GDP (to ensure G proteins are in an inactive state at baseline).

-

Test compound (this compound) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Pre-incubate the receptor-containing membranes with GDP.

-

Add varying concentrations of the test compound (this compound) to the membranes.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate for a defined period (e.g., 60 minutes at 30°C).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Analyze the data to generate a concentration-response curve and determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) values for this compound.

Conclusion

The synthetic cannabinoid this compound is presumed to exert its biological effects primarily through agonism at cannabinoid receptors CB1 and CB2. This interaction triggers a cascade of intracellular signaling events, leading to the modulation of adenylyl cyclase activity and ion channel function, ultimately altering neuronal excitability and neurotransmitter release. While direct experimental data on this compound is scarce, its structural similarity to potent synthetic cannabinoids like JWH-018 suggests it likely possesses high affinity and efficacy at these receptors. Further research employing the experimental protocols outlined in this guide is necessary to definitively characterize the pharmacological profile of this compound. This knowledge is essential for the scientific and medical communities to understand its potential therapeutic applications and to address the health risks associated with its use.

References

Unraveling NAPIE: A Deep Dive into its Pharmacological Profile

Despite a comprehensive search of scientific literature and databases, the pharmacological properties, mechanism of action, and signaling pathways of a compound referred to as "NAPIE" remain uncharacterized. This suggests that "this compound" may be a novel, preclinical entity, an internal designation not yet disclosed in public forums, or potentially an alternative nomenclature for a known compound that is not widely indexed.

For researchers, scientists, and drug development professionals, the absence of publicly available data on "this compound" presents both a challenge and an opportunity. The immediate challenge lies in the inability to build upon existing knowledge. However, it also signifies a potentially untapped area of research.

Should "this compound" be a novel compound, the initial steps in its pharmacological characterization would involve a series of well-established experimental protocols.

Hypothetical Experimental Workflow for Characterizing a Novel Compound Like "this compound"

To elucidate the pharmacological properties of a new chemical entity, a structured experimental cascade is typically employed. This workflow is designed to systematically investigate the compound's effects from the molecular level to its potential impact in a whole organism.

Caption: A generalized workflow for the pharmacological characterization of a novel compound.

Key Experimental Protocols

A thorough investigation into a new compound would necessitate a variety of experimental techniques. Below are detailed methodologies for foundational experiments.

Table 1: Core Experimental Protocols for Pharmacological Profiling

| Experiment Type | Detailed Methodology |

| Target Binding Assay (Surface Plasmon Resonance - SPR) | 1. Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface. 2. Analyte Injection: Flow a series of concentrations of "this compound" over the sensor surface. 3. Association/Dissociation: Monitor the change in the refractive index at the surface as "this compound" binds to (association) and dissociates from (dissociation) the target. 4. Data Analysis: Fit the sensorgram data to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). |

| Cell Viability Assay (MTT Assay) | 1. Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight. 2. Compound Treatment: Treat cells with a range of "this compound" concentrations for a specified duration (e.g., 24, 48, 72 hours). 3. MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells. 4. Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. 5. Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. |

| In Vivo Pharmacokinetic Study | 1. Animal Model: Select an appropriate animal model (e.g., mice, rats). 2. Compound Administration: Administer "this compound" via the intended clinical route (e.g., intravenous, oral) at a defined dose. 3. Sample Collection: Collect blood samples at predetermined time points post-administration. 4. Sample Processing: Process blood samples to separate plasma. 5. Bioanalysis: Quantify the concentration of "this compound" in plasma samples using a validated analytical method (e.g., LC-MS/MS). 6. PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). |

Potential Signaling Pathways to Investigate

The search results did return information on various signaling pathways that are often implicated in pharmacological responses. Should "this compound" be developed for indications such as cancer, inflammation, or neurological disorders, the following pathways would be critical areas of investigation.

Caption: Key signaling pathways often investigated in drug discovery.

An In-depth Technical Guide to NAPIE as a Synthetic Cannabinoid Analog

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: NAPIE is an analytical reference standard structurally similar to known synthetic cannabinoids. This document is intended for research and forensic applications only and is not for human or veterinary use. The quantitative data presented herein is for the structurally similar compound JWH-018 and should be considered representative of a naphthoylindole synthetic cannabinoid.

Introduction

This compound (2-(1-naphthalenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone) is a synthetic cannabinoid analog belonging to the naphthoylindole class. These compounds are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, by acting as agonists at the cannabinoid receptors CB1 and CB2. This guide provides a comprehensive technical overview of this compound, including its chemical properties, presumed pharmacological actions based on structurally related compounds, and detailed experimental protocols for its characterization.

Chemical and Physical Properties

| Property | Value |

| Formal Name | 2-(1-naphthalenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone |

| CAS Number | 2748289-69-0 |

| Molecular Formula | C₂₅H₂₅NO |

| Formula Weight | 355.5 g/mol |

| Purity | ≥98% |

| Formulation | A crystalline solid |

| Solubility | DMF: 30 mg/ml; DMF:PBS (pH 7.2) (1:2): 0.33 mg/ml; DMSO: 12.5 mg/ml |

| λmax | 223, 298 nm |

Data sourced from Cayman Chemical.[1]

Presumed Pharmacology and Quantitative Data (Based on JWH-018)

Due to the lack of specific pharmacological data for this compound, this section provides data for JWH-018 (1-pentyl-3-(1-naphthoyl)indole), a well-characterized and structurally similar naphthoylindole synthetic cannabinoid. JWH-018 is a full agonist at both CB1 and CB2 receptors.[2]

Receptor Binding Affinity

The binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity.

| Receptor | Binding Affinity (Ki) of JWH-018 (nM) |

| CB1 | 9.00 ± 5.00 |

| CB2 | 2.94 ± 2.65 |

Data indicates that JWH-018 has a high affinity for both cannabinoid receptors, with a slight selectivity for the CB2 receptor.[2]

Functional Efficacy

Efficacy refers to the ability of a drug to activate a receptor and produce a biological response. It is often measured by the half-maximal effective concentration (EC50) and the maximum response (Emax).

| Receptor | Efficacy (EC50) of JWH-018 (nM) |

| Human CB1 | 102 |

| Human CB2 | 133 |

JWH-018 is a full agonist at both CB1 and CB2 receptors, meaning it can elicit a maximal response similar to that of the endogenous ligand.[2]

In Vitro Pharmacokinetics

In vitro pharmacokinetic studies help predict how a compound will be metabolized in the body. Human liver microsomes are commonly used for these studies.

| Compound | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (mL/min/mg) |

| PX-1 (structurally related) | 15.1 ± 1.02 | 0.046 |

| PX-2 (structurally related) | 3.4 ± 0.27 | 0.202 |

| PX-3 (structurally related) | 5.2 ± 0.89 | 0.133 |

| AM1220 (structurally related) | 3.7 | High |

Data from structurally related synthetic cannabinoids suggests that compounds like this compound are likely to be rapidly metabolized.[3][4]

Experimental Protocols

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This protocol determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled cannabinoid ligand from the CB1 and CB2 receptors.

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors.

-

[³H]CP-55,940 (radioligand).

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂, 1 mM EDTA, and 0.5% BSA).

-

96-well filter plates.

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the membrane preparation, [³H]CP-55,940, and either the test compound or vehicle.

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filter plates and add scintillation cocktail to each well.

-

Quantify the radioactivity using a microplate scintillation counter.

-

Calculate the Ki value from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

GTPγS Binding Assay for Functional Efficacy

This functional assay measures the activation of G-proteins coupled to cannabinoid receptors, providing a measure of the compound's efficacy.

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors.

-

[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).

-

Test compound (this compound).

-

GDP (Guanosine diphosphate).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).

-

96-well filter plates.

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the membrane preparation, GDP, and the test compound.

-

Pre-incubate the plate at 30°C for 15-30 minutes.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through the filter plate.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filter plates and add scintillation cocktail.

-

Quantify the radioactivity using a microplate scintillation counter.

-

Determine the EC50 and Emax values from the concentration-response curve.

In Vitro Metabolism using Human Liver Microsomes

This protocol assesses the metabolic stability of a compound.

Materials:

-

Pooled human liver microsomes (HLMs).

-

Test compound (this compound).

-

NADPH regenerating system (to initiate the metabolic reaction).

-

Phosphate buffer (pH 7.4).

-

Acetonitrile (to stop the reaction).

-

LC-MS/MS system for analysis.

Procedure:

-

Pre-incubate the test compound with HLMs in phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points, take aliquots of the reaction mixture and add ice-cold acetonitrile to stop the reaction.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

-

Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Visualizations

Cannabinoid Receptor Signaling Pathway

// Nodes this compound [label="this compound\n(or other SCB agonist)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CB1R [label="CB1/CB2 Receptor\n(Gi/o-coupled GPCR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G_protein [label="Heterotrimeric G-protein\n(αβγ)", fillcolor="#FBBC05", fontcolor="#202124"]; G_alpha [label="Gαi/o-GTP", fillcolor="#34A853", fontcolor="#FFFFFF"]; G_beta_gamma [label="Gβγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP", shape=plaintext]; cAMP [label="cAMP", shape=plaintext]; MAPK [label="MAPK Pathway\n(e.g., ERK)", fillcolor="#F1F3F4", fontcolor="#202124"]; GIRK [label="GIRK Channels", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_channels [label="Ca²⁺ Channels", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Response [label="Cellular Response\n(e.g., altered neurotransmission)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges this compound -> CB1R [label="Binds and Activates"]; CB1R -> G_protein [label="Activates"]; G_protein -> G_alpha [label="Dissociates"]; G_protein -> G_beta_gamma [label="Dissociates"]; G_alpha -> AC [label="Inhibits", arrowhead="tee"]; AC -> cAMP [label="Converts ATP to", style=dashed, arrowhead=none]; ATP -> AC [style=dashed]; G_beta_gamma -> MAPK [label="Activates"]; G_beta_gamma -> GIRK [label="Activates"]; G_beta_gamma -> Ca_channels [label="Inhibits", arrowhead="tee"]; cAMP -> Cellular_Response [label="Decreased levels lead to"]; MAPK -> Cellular_Response [label="Leads to"]; GIRK -> Cellular_Response [label="Leads to"]; Ca_channels -> Cellular_Response [label="Inhibition leads to"]; } Caption: Canonical signaling pathway of a CB1/CB2 receptor agonist.

Experimental Workflow for this compound Characterization

// Nodes Start [label="Start:\nNovel Compound (this compound)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Binding_Assay [label="Receptor Binding Assay\n(Determine Ki at CB1/CB2)", fillcolor="#FBBC05", fontcolor="#202124"]; Functional_Assay [label="Functional Assay\n(e.g., GTPγS)\n(Determine EC50, Emax)", fillcolor="#FBBC05", fontcolor="#202124"]; Metabolism_Assay [label="In Vitro Metabolism\n(e.g., HLM)\n(Determine t½, CLint)", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis and\nCharacterization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Report [label="Technical Report\nand Further Studies", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Binding_Assay; Start -> Functional_Assay; Start -> Metabolism_Assay; Binding_Assay -> Data_Analysis; Functional_Assay -> Data_Analysis; Metabolism_Assay -> Data_Analysis; Data_Analysis -> Report; } Caption: General experimental workflow for characterizing a novel synthetic cannabinoid.

References

- 1. In vitro metabolism of the synthetic cannabinoids PX-1, PX-2, PX-3 and a comparison of their clearance rates in human liver microsomes | Semantic Scholar [semanticscholar.org]

- 2. JWH-018 - Wikipedia [en.wikipedia.org]

- 3. In vitro metabolism of the synthetic cannabinoids PX-1, PX-2, and PX-3 by high-resolution mass spectrometry and their clearance rates in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro metabolism of synthetic cannabinoid AM1220 by human liver microsomes and Cunninghamella elegans using liquid chromatography coupled with high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Research Areas for NAPIE: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Core Aspects of 2-(1-naphthalenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone (NAPIE) for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound (2-(1-naphthalenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone) is an analytical reference standard structurally analogous to known synthetic cannabinoids.[1] Synthetic cannabinoids represent a large and diverse class of psychoactive compounds that act on the cannabinoid receptors, CB1 and CB2. While initially synthesized for research purposes to explore the endocannabinoid system, many of these compounds have been diverted for illicit use. However, their potent and often selective activity at cannabinoid receptors presents significant opportunities for therapeutic research and drug development. This guide outlines potential research areas for this compound, providing a technical overview of its presumed mechanism of action, relevant experimental protocols, and key signaling pathways, leveraging data from structurally similar compounds where specific data for this compound is not publicly available.

Disclaimer: Publicly available biological activity data specifically for this compound is limited. Therefore, this document utilizes data from the structurally similar and well-characterized synthetic cannabinoid, JWH-018, as a predictive reference. All quantitative data presented for JWH-018 should be considered as a proxy for this compound's potential activity and must be experimentally verified.

Core Mechanism of Action: Cannabinoid Receptor Agonism

Synthetic cannabinoids, including by structural similarity this compound, primarily exert their effects by acting as agonists at the cannabinoid receptors, CB1 and CB2.

-

CB1 Receptors: Predominantly located in the central nervous system (CNS), CB1 receptors are responsible for the psychoactive effects of cannabinoids. Their activation modulates neurotransmitter release, influencing a wide range of physiological and cognitive processes, including pain perception, appetite, mood, and memory.

-

CB2 Receptors: Primarily found in the peripheral nervous system and on immune cells, CB2 receptors are associated with the modulation of inflammation and immune responses. Targeting CB2 receptors is a promising strategy for developing therapeutics with anti-inflammatory and analgesic properties without the psychoactive side effects associated with CB1 receptor activation.

Many synthetic cannabinoids, such as JWH-018, act as full agonists at both CB1 and CB2 receptors, often with higher binding affinity than the primary psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (Δ⁹-THC), which is a partial agonist.[2] This higher affinity and efficacy contribute to the greater potency and, in some cases, different pharmacological effects of synthetic cannabinoids.

Quantitative Data for JWH-018 (as a proxy for this compound)

The following tables summarize the receptor binding affinities and functional potencies of JWH-018, a close structural analog of this compound.

| Compound | CB1 Receptor Affinity (Ki, nM) | CB2 Receptor Affinity (Ki, nM) |

| JWH-018 | 9.00 ± 5.00 | 2.94 ± 2.65 |

| Δ⁹-THC | ~40 | ~36 |

Table 1: Comparative Cannabinoid Receptor Binding Affinities. This table illustrates the higher binding affinity of JWH-018 for both CB1 and CB2 receptors compared to Δ⁹-THC.

| Compound | CB1 Functional Potency (EC50, nM) | CB2 Functional Potency (EC50, nM) |

| JWH-018 | 102 | 133 |

Table 2: Cannabinoid Receptor Functional Potency. This table shows the concentration of JWH-018 required to elicit a half-maximal response at CB1 and CB2 receptors.

Signaling Pathways

Activation of CB1 and CB2 receptors by agonists like this compound is expected to trigger several intracellular signaling cascades. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. However, signaling can be more complex, involving other pathways that contribute to the diverse effects of these compounds.

G-protein Signaling Pathway

Caption: Canonical G-protein signaling pathway for cannabinoid receptors.

β-Arrestin Recruitment Pathway

Caption: β-Arrestin recruitment and downstream signaling.

Potential Research Areas

Given its structural similarity to potent synthetic cannabinoids, this compound presents several avenues for research, particularly in understanding the structure-activity relationships of novel psychoactive substances and in the development of therapeutic agents.

-

Neuropharmacology and Psychoactivity:

-

Research Focus: Elucidate the detailed psychoactive profile of this compound.

-

Key Questions: What are the specific behavioral effects in animal models? How does its potency and efficacy at CB1 receptors translate to in vivo effects compared to Δ⁹-THC and other synthetic cannabinoids?

-

Experimental Approaches: Utilize animal models to assess locomotor activity, catalepsy, analgesia, and hypothermia (the "cannabinoid tetrad").

-

-

Therapeutic Potential in Pain Management:

-

Research Focus: Investigate the analgesic properties of this compound and its analogs, particularly those with higher selectivity for the CB2 receptor.

-

Key Questions: Can this compound or its derivatives effectively alleviate chronic, inflammatory, or neuropathic pain with a favorable side-effect profile?

-

Experimental Approaches: Employ preclinical models of pain, such as the formalin test, carrageenan-induced paw edema, and models of neuropathic pain.

-

-

Anti-inflammatory and Immunomodulatory Effects:

-

Research Focus: Explore the potential of this compound to modulate inflammatory responses through its interaction with CB2 receptors.

-

Key Questions: Can this compound suppress the production of pro-inflammatory cytokines? Could it be a lead compound for treating autoimmune or inflammatory diseases?

-

Experimental Approaches: Use in vitro cell culture systems (e.g., macrophages, microglia) and in vivo models of inflammation.

-

-

Structure-Activity Relationship (SAR) Studies:

-

Research Focus: Synthesize and evaluate analogs of this compound to understand how structural modifications affect receptor binding affinity, selectivity (CB1 vs. CB2), and functional activity.

-

Key Questions: Which structural moieties are critical for high-affinity binding? Can the psychoactive effects be separated from the therapeutic effects by modifying the chemical structure?

-

Experimental Approaches: Chemical synthesis of new analogs followed by in vitro and in vivo characterization as described in other sections.

-

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable research. Below are outlines for key experiments.

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).

-

Assay Buffer: Use a buffer containing 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA, pH 7.4.

-

Radioligand: Use a high-affinity radiolabeled cannabinoid receptor antagonist, such as [³H]SR141716A (for CB1) or [³H]SR144528 (for CB2).

-

Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: Incubate at 30°C for 60-90 minutes.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound as a G-protein coupled receptor agonist.

Methodology:

-

Membrane Preparation: As described for the receptor binding assay.

-

Assay Buffer: Use a buffer containing 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT, pH 7.4.

-

Incubation Mixture: Prepare a mixture containing cell membranes, varying concentrations of this compound, GDP (to ensure G-proteins are in their inactive state), and [³⁵S]GTPγS.

-

Incubation: Incubate at 30°C for 60 minutes.

-

Termination and Separation: Terminate the reaction by rapid filtration through glass fiber filters.

-

Quantification: Measure the amount of bound [³⁵S]GTPγS using liquid scintillation counting.

-

Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the concentration of this compound to determine the EC₅₀ and Eₘₐₓ values.

β-Arrestin Recruitment Assay

Objective: To assess the ability of this compound to induce β-arrestin recruitment to cannabinoid receptors, a key step in receptor desensitization and an alternative signaling pathway.

Methodology:

-

Cell Line: Use a cell line engineered to express the cannabinoid receptor of interest and a β-arrestin fusion protein that allows for detection upon recruitment (e.g., using enzyme complementation, BRET, or FRET).

-

Cell Plating: Plate the cells in a suitable microplate.

-

Compound Addition: Add varying concentrations of this compound to the cells.

-

Incubation: Incubate for a specified period (e.g., 60-90 minutes) at 37°C.

-

Detection: Measure the signal generated by the recruitment of β-arrestin according to the specific assay technology used (e.g., luminescence or fluorescence).

-

Data Analysis: Plot the signal against the concentration of this compound to determine the EC₅₀ for β-arrestin recruitment.

Experimental Workflow for In Vitro Assays

Caption: A typical experimental workflow for the in vitro characterization of this compound.

Conclusion

This compound, as a structural analog of potent synthetic cannabinoids, holds considerable potential for research in both understanding the fundamental mechanisms of the endocannabinoid system and in the development of novel therapeutics. Its presumed high affinity and efficacy at cannabinoid receptors make it a valuable tool for probing receptor function and for serving as a lead compound in drug discovery programs aimed at treating pain, inflammation, and other disorders. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to embark on the systematic investigation of this compound and its potential applications. Rigorous experimental validation of its specific pharmacological profile is a critical next step in unlocking its research potential.

References

NAPIE: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (NAPIE), an analytical reference standard structurally similar to known synthetic cannabinoids. The information is intended to support research, forensic applications, and drug development activities.

Core Data Summary

Physicochemical Properties

| Property | Value |

| Formal Name | 2-(1-naphthalenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone |

| CAS Number | 2748289-69-0 |

| Molecular Formula | C₂₅H₂₅NO |

| Formula Weight | 355.5 g/mol |

| Formulation | A crystalline solid |

Solubility Data

The solubility of this compound has been determined in various organic solvents and a buffered aqueous solution. The following table summarizes the quantitative solubility data.

| Solvent System | Solubility (mg/mL) |

| DMF | 30 |

| DMF:PBS (pH 7.2) (1:2) | 0.33 |

| DMSO | 12.5 |

Stability Data

This compound is reported to be stable for at least five years when stored at -20°C.[1]

Experimental Protocols

Detailed experimental protocols for the determination of this compound's solubility and stability are not publicly available. However, based on standard pharmaceutical industry practices, the following methodologies are likely employed.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound was likely determined using a variation of the shake-flask method.

-

Preparation of Saturated Solutions: An excess amount of solid this compound is added to a series of vials containing the respective solvents (DMF, DMF:PBS (pH 7.2) (1:2), and DMSO).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The resulting suspensions are subjected to centrifugation or filtration to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Assessment (Accelerated Stability Testing)

The long-term stability of this compound was likely established through a combination of real-time and accelerated stability studies.

-

Sample Preparation: Multiple batches of this compound are stored in controlled environmental chambers under various conditions of temperature and humidity.

-

Storage Conditions:

-

Long-Term: The primary storage condition is typically 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. For substances intended for refrigerated storage, this would be 5°C ± 3°C.

-

Accelerated: To predict long-term stability, samples are subjected to elevated temperatures, such as 40°C ± 2°C / 75% RH ± 5% RH, for a shorter duration (e.g., 6 months).

-

-

Time Points: Samples are pulled from the stability chambers at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies and 0, 3, 6 months for accelerated studies).

-

Analysis: At each time point, the samples are analyzed for purity, potency, and the presence of any degradation products using a stability-indicating analytical method, typically HPLC.

-

Stress Testing: To understand the intrinsic stability of the molecule, stress testing is often performed. This involves exposing the drug substance to more extreme conditions than those used for accelerated stability testing, such as high heat, humidity, light, and a range of pH values. This helps to identify potential degradation products and pathways.

Potential Degradation Pathways

Specific degradation pathways for this compound have not been elucidated. However, as a synthetic cannabinoid structurally related to JWH-018, it is likely susceptible to similar degradation routes, particularly through metabolism and pyrolysis if heated.

-

Metabolism: The primary routes of metabolism for synthetic cannabinoids involve oxidation (hydroxylation) of the alkyl chain and the aromatic rings, followed by glucuronide conjugation to facilitate excretion.[2]

-

Pyrolysis: When heated, as in smoking, synthetic cannabinoids can undergo thermal degradation, leading to the formation of various byproducts. The specific products would depend on the temperature and atmospheric conditions.

Postulated Signaling Pathway

As a synthetic cannabinoid, this compound is presumed to act as an agonist at the cannabinoid receptors CB1 and CB2. The binding of this compound to these G-protein coupled receptors is expected to initiate a cascade of intracellular signaling events similar to those of other potent synthetic cannabinoids like JWH-018.

Postulated signaling pathway of this compound via cannabinoid receptors.

This diagram illustrates the likely signaling cascade following the activation of CB1 and CB2 receptors by this compound. This includes the inhibition of adenylate cyclase, leading to a decrease in cyclic AMP (cAMP) and subsequent downstream effects, as well as the activation of the mitogen-activated protein kinase (MAPK) pathway and modulation of ion channel activity. These pathways ultimately lead to changes in gene expression and neuronal activity, which are thought to mediate the physiological and psychoactive effects of synthetic cannabinoids.

References

A Technical Guide to Naphthalenyl Ethanone Compounds: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalenyl ethanone and its derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry. The fusion of a naphthalene ring system with an ethanone moiety provides a privileged scaffold for the development of novel therapeutic agents across a spectrum of diseases. This technical guide offers a comprehensive review of the current literature on naphthalenyl ethanone compounds, detailing their synthesis, summarizing their biological activities with quantitative data, outlining key experimental protocols, and visualizing their mechanisms of action through signaling pathway diagrams.

Synthesis of Naphthalenyl Ethanone Derivatives

The synthesis of naphthalenyl ethanone derivatives often commences with commercially available 2-acetylnaphthalene. A common and versatile method for elaborating this starting material is the Claisen-Schmidt condensation, which involves the reaction of 2-acetylnaphthalene with various aromatic aldehydes in the presence of a base, such as sodium hydroxide or potassium hydroxide, to yield chalcones. These α,β-unsaturated ketones serve as crucial intermediates for the synthesis of a wide array of heterocyclic compounds.

One important class of derivatives synthesized from these chalcones are pyrazolines. The cyclization of chalcones with hydrazine hydrate or its derivatives in a suitable solvent like ethanol or acetic acid affords pyrazoline compounds. The reaction conditions can be tailored to control the regioselectivity and yield of the final products.

Biological Activities of Naphthalenyl Ethanone Compounds

Naphthalenyl ethanone derivatives have demonstrated a broad range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.

Antimicrobial and Antifungal Activity

Chalcones and pyrazolines derived from 2-acetylnaphthalene have been reported to exhibit significant activity against various bacterial and fungal strains. The antimicrobial efficacy is often attributed to the α,β-unsaturated ketone moiety in chalcones, which can act as a Michael acceptor and interact with biological nucleophiles.

Table 1: Minimum Inhibitory Concentration (MIC) of Naphthalenyl Ethanone Derivatives

| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |

| Chalcone | (E)-1-(naphthalen-2-yl)-3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one | S. aureus | - | [1] |

| Chalcone | (E)-1-(naphthalen-2-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one | E. coli | - | [1] |

| 1-Aminoalkyl-2-naphthol | 1-(piperidin-1-ylmethyl)naphthalen-2-ol | P. aeruginosa MDR1 | 10 | [2] |

| 1-Aminoalkyl-2-naphthol | 1-(piperidin-1-ylmethyl)naphthalen-2-ol | S. aureus MDR | 100 | [2] |

| 1-Aminoalkyl-2-naphthol | 1-(dimethylaminomethyl)naphthalen-2-ol | P. notatum | 400 | [2] |

| 1-Aminoalkyl-2-naphthol | 1-(dimethylaminomethyl)naphthalen-2-ol | P. funiculosum | 400 | [2] |

Note: '-' indicates that the specific quantitative data was mentioned as significant but not explicitly provided in the referenced abstract.

Anticancer Activity

Several naphthalenyl ethanone derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the inhibition of critical signaling pathways involved in cancer cell proliferation and survival, such as the STAT3 signaling pathway.

Table 2: Anticancer Activity (IC50) of Naphthalenyl Ethanone and Related Derivatives

| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |

| Naphthalene-sulfonamide hybrid | Compound 5e | MCF7 | 3.01 (STAT3 inhibition) | [3] |

| Naphthalene-sulfonamide hybrid | Compound 5b | MCF7 | 3.59 (STAT3 inhibition) | [3] |

| Aminobenzylnaphthol | MMZ-45AA | BxPC-3 | 13.26 | |

| Aminobenzylnaphthol | MMZ-140C | HT-29 | 11.55 | |

| Naphthalene-1,4-dione analogue | Compound 44 | HEC1A | 6.4 | [4] |

| Naphtho[2,1-b]furan derivative | Compound 20 | Colon cancer cell line | 0.5 | [5] |

| Naphtho[2,1-b]furan derivative | Compound 20 | Liver cancer cell line | 0.7 | [5] |

Anti-inflammatory Activity

The anti-inflammatory potential of naphthalenyl ethanone derivatives has been evaluated in vivo using models such as the carrageenan-induced paw edema assay. The mechanism of action is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Table 3: Anti-inflammatory Activity of Naphthalenyl Ethanone Derivatives

| Compound Class | Assay | Endpoint | Result | Reference |

| α-Amino naphthalene derivatives | Carrageenan-induced paw edema | Inhibition of edema | Potent activity | [6] |

| Azetidinyl/thiazolidinyl naphthalene derivatives | Carrageenan-induced paw edema | Inhibition of edema | Potent activity | [7] |

Anticonvulsant Activity

Derivatives of 1-(2-naphthyl)-2-(imidazol-1-yl)ethanone (nafimidone) have been synthesized and evaluated for their anticonvulsant properties. The maximal electroshock (MES) seizure test is a common preclinical model used to assess the efficacy of these compounds. Molecular modeling studies suggest that these compounds may exert their effects by modulating the benzodiazepine allosteric site on GABA-A receptors.[8][9]

Table 4: Anticonvulsant Activity of Naphthalenyl Ethanone Derivatives

| Compound Class | Derivative | Test Model | Result | Reference |

| Nafimidone oxime/ether derivatives | O-alkyl substituted compounds | MES and scMet tests | Active | [10] |

| 2-Acetylnaphthalene derivatives | Ester derivatives of nafimidone alcohol | MES test | Active | [11] |

| Naphthalen-2-yl acetate/diazaspirononane derivatives | Diazaspirononane (17) and 1-(2-naphthyl)-2-bromoethanone (2) | Strychnine-induced seizures | Significant delay in convulsion onset | [8][9] |

Experimental Protocols

Synthesis of Chalcones via Claisen-Schmidt Condensation

This procedure describes the base-catalyzed condensation of an acetophenone with an aldehyde to form a chalcone.

-

Dissolve the substituted acetophenone (e.g., 2-acetylnaphthalene) and the desired aldehyde in equimolar amounts in ethanol.[12]

-

Add a solution of aqueous sodium hydroxide (e.g., 30%) dropwise to the stirred reaction mixture at room temperature.[12]

-

Continue stirring for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).[12]

-

Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.[12]

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.[12]

Synthesis of Pyrazolines from Chalcones

This protocol outlines the cyclization of a chalcone with a hydrazine derivative.

-

Dissolve the chalcone and a slight excess of hydrazine hydrate (or a substituted hydrazine) in a suitable solvent such as ethanol or glacial acetic acid.[6][13]

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.[6][13]

-

After completion, cool the reaction mixture and pour it into crushed ice.[6]

-

Collect the resulting solid precipitate by filtration, wash with water, and recrystallize from an appropriate solvent to yield the pure pyrazoline derivative.[6]

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric method to assess cell viability.

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.[4][5]

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).[4][5]

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours.[4][5]

-

Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[5]

-

Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[4]

-

Measure the absorbance of the solution using a microplate reader at a wavelength of around 570 nm.[5] Cell viability is proportional to the absorbance.

Broth Dilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration of an antimicrobial agent.

-

Prepare a series of two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[14][15]

-

Inoculate each well with a standardized suspension of the test microorganism.[14][15]

-

Include a positive control (microorganism without the compound) and a negative control (medium only).[14]

-

Incubate the plate under appropriate conditions for the microorganism (e.g., 37°C for 18-24 hours for bacteria).[14][15]

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14][15]

Carrageenan-Induced Paw Edema Assay

This in vivo model is used to evaluate the anti-inflammatory activity of compounds.

-

Administer the test compound to a group of animals (e.g., rats) at a specific dose and route (e.g., intraperitoneally).[16][17] A control group receives the vehicle.

-

After a predetermined time, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[16][17]

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[16]

-

The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.[16]

Maximal Electroshock (MES) Seizure Test

This is a preclinical model for screening anticonvulsant drugs.

-

Administer the test compound to a group of animals (e.g., mice) at various doses.[7] A control group receives the vehicle.

-

At the time of expected peak effect, deliver a brief electrical stimulus through corneal or ear electrodes.[7]

-

The stimulus is suprathreshold to induce a maximal seizure, characterized by a tonic hindlimb extension.

-

The ability of the test compound to prevent the tonic hindlimb extension is considered a measure of its anticonvulsant activity.

Signaling Pathways and Mechanisms of Action

Anticancer Activity: Inhibition of STAT3 Signaling

Certain naphthalene derivatives have been shown to inhibit the STAT3 signaling pathway, which is often constitutively activated in cancer cells and plays a crucial role in tumor cell proliferation, survival, and metastasis.[3][18] Inhibition of STAT3 phosphorylation and dimerization prevents its translocation to the nucleus and subsequent transcription of target genes involved in oncogenesis.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. scispace.com [scispace.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, molecular modelling, and preliminary anticonvulsant activity evaluation of novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro [4.4] nonane-3,8-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of some 1-(2-naphthyl)-2-(imidazole-1-yl)ethanone oxime and oxime ether derivatives and their anticonvulsant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, anticonvulsant and antimicrobial activities of some new 2-acetylnaphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. ojs.ummada.ac.id [ojs.ummada.ac.id]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 5.6.2. Carrageenan-Induced Paw Edema Model [bio-protocol.org]

- 18. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Forensic Significance of N-acetyl-p-aminophenol (Paracetamol) and Nimesulide

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "NAPIE" as a singular entity with established forensic significance could not be identified in existing scientific literature. This guide, therefore, focuses on the forensic aspects of N-acetyl-p-aminophenol (more commonly known as paracetamol or acetaminophen) and Nimesulide. The chemical name N-acetyl-p-aminophenol is a plausible, albeit non-standard, origin for an acronym like "NAPAP" or a similar variant, which may have been intended by the query "this compound." Furthermore, the combination drug "Napier P" contains both Nimesulide and Paracetamol, making their combined forensic analysis a relevant area of exploration.

This technical guide provides an in-depth overview of the forensic significance of paracetamol and nimesulide, substances prevalent in both therapeutic use and in cases of overdose and poisoning. The document outlines their mechanisms of action, toxicological profiles, and the analytical methodologies employed in their detection in forensic investigations.

Paracetamol (N-acetyl-p-aminophenol): A Forensic Overview

Paracetamol is one of the most widely used analgesic and antipyretic drugs globally. Its easy accessibility contributes to its frequent involvement in accidental and intentional overdoses, making it a substance of significant interest in forensic toxicology.[1]

Mechanism of Action and Toxicology

At therapeutic doses, paracetamol is safely metabolized by the liver. However, in cases of overdose, the primary metabolic pathways become saturated, leading to the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). NAPQI is highly reactive and can cause severe hepatocellular necrosis.[2] The progression of paracetamol poisoning can be divided into four phases, culminating in fulminant hepatic failure if left untreated.[2]

The primary mechanism of toxicity involves the depletion of glutathione, an antioxidant that neutralizes NAPQI.[3] When glutathione stores are exhausted, NAPQI binds to cellular proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, cell death.

Forensic Analysis

The detection and quantification of paracetamol and its metabolites in biological samples are crucial in forensic investigations to establish the cause of death or intoxication.

Data Presentation: Analytical Methods for Paracetamol Detection

| Analytical Method | Sample Type(s) | Key Findings & Applications | Reference(s) |

| High-Performance Liquid Chromatography (HPLC) | Blood, Postmortem Viscera (e.g., Liver) | Rapid and quantitative analysis, suitable for both emergency hospital settings and forensic laboratories for screening large numbers of samples.[4][5] | [4][5] |

| Gas Chromatography (GC) | Biological Samples | Used in conjunction with other methods for confirmation. | [1] |

| Enzymatic Assay | Clinical and Forensic Samples | Evaluated for its performance in both clinical and forensic analyses. | [6] |

| Raman Spectroscopy | Fingerprints, Pharmaceutical Samples | A non-invasive method for the rapid detection of paracetamol in trace evidence, such as fingerprints left after handling tablets.[7] | [7] |

| Colorimetric Procedure | Biological Samples | Recommended for screening a large number of samples in a forensic laboratory.[4][5] | [4][5] |

Experimental Protocols:

-

HPLC Analysis of Paracetamol in Blood and Postmortem Viscera:

-

Raman Spectroscopy for Paracetamol Detection in Fingerprints:

-

Sample Collection: Collect fingerprints from a surface after direct contact with a paracetamol-containing substance.

-

Analysis: Utilize a Raman spectrometer to identify the characteristic spectral peaks of paracetamol within the fingerprint residue. This method is non-invasive and can provide rapid identification.[7]

-

Mandatory Visualization:

Caption: Paracetamol metabolism and toxicity pathway.

Nimesulide: A Forensic Overview

Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. While effective for pain relief, its use has been associated with a risk of hepatotoxicity, a key concern in forensic toxicology.[8][9][10]

Mechanism of Action and Toxicology

Nimesulide is a selective inhibitor of cyclooxygenase-2 (COX-2). Its primary adverse effect of forensic interest is hepatotoxicity, which can range from asymptomatic elevation of liver enzymes to fulminant hepatic failure and death.[8][10][11] The onset of liver injury can occur within days to months of use.[8] The pattern of enzyme elevation is typically hepatocellular.[8]

Cases of nimesulide-induced fatal acute liver failure have been reported, making it a substance of interest in suspected poisoning cases, especially in regions where it is commonly available.[11]

Forensic Analysis

The detection of nimesulide in postmortem samples can be critical in determining its role in a fatality.

Data Presentation: Toxicological Profile of Nimesulide

| Toxicological Endpoint | Description | Key Forensic Implications | Reference(s) |

| Hepatotoxicity | Can cause severe liver injury, including acute hepatitis and fulminant hepatic failure. | A potential cause of death in cases of unexplained liver failure. The presence of nimesulide in postmortem samples warrants investigation into its contribution to the pathology. | [8][9][10][11] |

| Nephrotoxicity | While less common than with other NSAIDs, renal toxicity can occur. | Can be a contributing factor to multi-organ failure. | [10] |

| Vulture Toxicity | Nimesulide has been shown to be toxic to Gyps vultures, causing renal failure and visceral gout. | Relevant in wildlife forensic toxicology, particularly in cases of vulture mortality in regions where the drug is used in livestock. | [12] |

Experimental Protocols:

Detailed experimental protocols for the forensic analysis of nimesulide are less commonly published in readily accessible literature compared to paracetamol. However, standard toxicological screening methods would be employed:

-

Sample Collection: Collection of postmortem blood, urine, and tissue samples (especially liver).

-

Extraction: Solid-phase or liquid-liquid extraction to isolate the drug from the biological matrix.

-

Analysis: Instrumental analysis, typically using HPLC with UV or mass spectrometry detection (LC-MS/MS), for identification and quantification.

Mandatory Visualization:

Caption: General workflow for forensic investigation of nimesulide.

Conclusion

Both paracetamol and nimesulide, while valuable therapeutic agents, possess significant forensic relevance due to their potential for toxicity and involvement in poisonings and overdoses. A thorough understanding of their mechanisms of action, toxicological profiles, and the appropriate analytical methods for their detection is essential for forensic scientists, researchers, and drug development professionals. The continued development of rapid and sensitive analytical techniques will further enhance the ability of the forensic community to investigate cases involving these substances.

References

- 1. researchgate.net [researchgate.net]

- 2. Acetaminophen (APAP or N-Acetyl-p-Aminophenol) and Acute Liver Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. p-Aminophenol-induced liver toxicity: tentative evidence of a role for acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Rapid HPLC analysis of paracetamol (acetaminophen) in blood and postmortem viscera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of enzymic assay for paracetamol: clinical and forensic experiences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of friction ridge evidence for trace amounts of paracetamol in various pharmaceutical industries by Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nimesulide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Risk of acute and serious liver injury associated to nimesulide and other NSAIDs: data from drug‐induced liver injury case–control study in Italy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. e-lactancia.org [e-lactancia.org]

- 11. scielo.br [scielo.br]

- 12. save-vultures.org [save-vultures.org]

Methodological & Application

Application Notes and Protocols for the Analysis of N-acetyl-S-(p-iodophenethyl)cysteine (NAPIE)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of N-acetyl-S-(p-iodophenethyl)cysteine (NAPIE) in biological samples. Given that this compound is a putative mercapturic acid derivative, the protocols are based on established methods for the analysis of related compounds, such as other S-substituted N-acetylcysteine conjugates.

Introduction

N-acetyl-S-(p-iodophenethyl)cysteine (this compound) is a mercapturic acid conjugate. Mercapturic acids are the final metabolites of electrophilic compounds that have been conjugated with glutathione (GSH) in the body. The quantification of specific mercapturic acids in biological fluids, most commonly urine, serves as a valuable biomarker for assessing exposure to xenobiotics and understanding their metabolic fate.[1][2][3][4] The analytical methods detailed below are designed for high sensitivity and specificity, employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is the gold standard for the analysis of such metabolites.[3][5]

Synthesis of this compound Standard

A certified analytical standard of this compound is crucial for method development and quantification. While commercial availability may be limited, this compound can be synthesized in the laboratory. A plausible synthetic route involves the reaction of N-acetyl-L-cysteine with 1-iodo-4-(2-bromoethyl)benzene under basic conditions. The thiol group of N-acetyl-L-cysteine acts as a nucleophile, displacing the bromide from the phenethyl bromide derivative.

Reaction Scheme:

-

N-acetyl-L-cysteine + 1-iodo-4-(2-bromoethyl)benzene → N-acetyl-S-(p-iodophenethyl)-L-cysteine + HBr

The resulting product should be purified by chromatography and its structure confirmed by NMR and mass spectrometry.[6]

Analytical Methodology

The determination of this compound in biological samples, such as urine or plasma, can be achieved through a robust analytical workflow involving sample preparation, chromatographic separation, and mass spectrometric detection.

Part 1: Sample Preparation using Solid-Phase Extraction (SPE)

Biological samples require extensive cleanup to remove interferences that can suppress the ionization of the analyte and contaminate the analytical instrumentation.[7][8] Solid-phase extraction (SPE) is a highly effective technique for the isolation and concentration of mercapturic acids from urine.[3][7]

Experimental Protocol: SPE of this compound from Urine

-

Sample Pre-treatment:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples at 4000 x g for 10 minutes to pellet any particulate matter.

-

Take 1 mL of the supernatant and add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of this compound, such as this compound-d4).

-

Acidify the sample by adding 100 µL of 1 M formic acid.

-

-

SPE Cartridge Conditioning:

-

Use a C18 SPE cartridge (e.g., 100 mg, 3 mL).

-

Condition the cartridge by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to dry out.

-

-

Sample Loading:

-

Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Pass the sample through the cartridge at a slow, steady flow rate (approx. 1 mL/min).

-

-

Washing:

-

Wash the cartridge with 2 mL of 5% methanol in water to remove hydrophilic interferences.

-

Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10 minutes to remove excess water.

-

-

Elution:

-

Elute the this compound and internal standard from the cartridge with 2 mL of methanol.

-

Collect the eluate in a clean collection tube.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

-

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Experimental Protocol: LC-MS/MS of this compound

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Gradient:

-

0.0 min: 5% B

-

1.0 min: 5% B

-

8.0 min: 95% B

-

9.0 min: 95% B

-

9.1 min: 5% B

-

12.0 min: 5% B

-

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Ion Source Parameters: Optimized for the specific instrument, e.g., Capillary Voltage: 3.0 kV, Source Temperature: 150°C, Desolvation Temperature: 400°C.

-

MRM Transitions: These need to be determined by infusing the this compound standard. Based on the structure (C13H16INO3S, MW: 393.24), plausible transitions would be:

-

This compound: Precursor ion [M-H]⁻ m/z 392.0 → Product ion (e.g., loss of pyroglutamate) m/z 263.0.

-

This compound-d4 (Internal Standard): Precursor ion [M-H]⁻ m/z 396.0 → Product ion m/z 267.0.

-

-

Data Presentation

The performance of the analytical method should be validated according to established guidelines. The following tables summarize the expected quantitative performance parameters for the analysis of this compound, based on typical values for similar mercapturic acid assays.[1][9]

Table 1: Method Validation Parameters for this compound Analysis

| Parameter | Result |

| Linearity Range | 0.5 - 200 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |